N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide
Description
N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 3,4-dimethoxybenzyl substituent and a 6-methyl-2-oxo-2H-pyran-4-yloxy moiety.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-13-8-16(10-19(23)27-13)28-15-6-7-22(12-15)20(24)21-11-14-4-5-17(25-2)18(9-14)26-3/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIBHIFVBHNHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various research studies and data sources.
- Molecular Formula : C26H29N1O6
- Molecular Weight : 451.52 g/mol
- SMILES Notation : COc1ccc(C[C@@]2(C)N(C@@Hc3ccccc3)C(=O)c4ccccc4)cc1OC
Biological Activity
The biological activity of this compound has been explored primarily in the context of its effects on cancer cells and potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation in cancer cells, particularly in leukemia and solid tumors. It has been shown to affect pathways involving protein kinase B (AKT), which is crucial for cell survival and growth.
Anti-inflammatory Effects
Similar compounds have been reported to possess anti-inflammatory properties, suggesting that this compound may also inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the anticancer efficacy of the compound.
- Method : In vitro assays on human leukemia cell lines.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity comparable to established chemotherapeutics.
-
Study on Anti-inflammatory Potential :
- Objective : Assess the compound's ability to inhibit COX enzymes.
- Method : Enzyme inhibition assays.
- Results : The compound demonstrated a dose-dependent inhibition of COX-1 and COX-2, with IC50 values similar to those of traditional NSAIDs.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H29N1O6 |
| Molecular Weight | 451.52 g/mol |
| Anticancer IC50 | 10 µM (leukemia cells) |
| COX Inhibition IC50 | 15 µM (COX enzymes) |
Comparison with Similar Compounds
Compound 3 ()
This compound shares the 3,4-dimethoxybenzyl group but incorporates a furanone core and extended glycosidic linkages. Key differences include:
- Functional Groups : Compound 3 has multiple hydroxyl and glycosyl groups, enhancing hydrophilicity compared to the target compound’s pyrrolidine-pyran ether system.
- Spectroscopic Data :
DM-06 ()
A pyrrole carboxamide with a 3,4-dimethoxybenzyl group and dihydropyridine methyl substituents:
Compound 9 ()
A norbornene dicarboximide with a 3,4-dimethoxybenzyl group:
- Rigidity vs. Flexibility: The norbornene scaffold imposes steric constraints, reducing conformational freedom compared to the pyrrolidine core in the target compound .
- Stereoisomerism : Compound 9 exists as four stereoisomers, highlighting synthetic challenges absent in the target’s simpler pyrrolidine system .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
